Methyl 2-amino-2,3,3-trimethylbutanoate hydrochloride
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Overview
Description
Methyl 2-amino-2,3,3-trimethylbutanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a methyl ester group and an amino group attached to a highly branched butanoate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2,3,3-trimethylbutanoate hydrochloride typically involves the esterification of 2-amino-2,3,3-trimethylbutanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2,3,3-trimethylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 2-amino-2,3,3-trimethylbutanoate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-amino-2,3,3-trimethylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-methylbenzoate: Similar in structure but with a benzene ring instead of a butanoate backbone.
Methyl 2-amino-2,3-dimethylbutanoate: Lacks the additional methyl group on the butanoate backbone.
Uniqueness
Methyl 2-amino-2,3,3-trimethylbutanoate hydrochloride is unique due to its highly branched structure, which imparts distinct chemical and physical properties. This branching can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 2-amino-2,3,3-trimethylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-7(2,3)8(4,9)6(10)11-5;/h9H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWGJKKEOLFTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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